2-(6-Oxopyridazin-1-yl)acetic acid
Overview
Description
2-(6-Oxopyridazin-1-yl)acetic acid is an organic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.13 It is a derivative of pyridazine, a heterocyclic compound containing two nitrogen atoms at positions 1 and 2 in the ring
Scientific Research Applications
2-(6-Oxopyridazin-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: The compound is used in the development of agrochemicals and as a corrosion inhibitor.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(6-Oxopyridazin-1-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the carbonyl oxygen in the carboxylic acid group attached to the pyridazine ring forms hydrogen bonds with lysine and histidine residues in proteins . These interactions are essential for the compound’s biochemical activity, influencing enzyme inhibition or activation and altering protein function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with specific receptors or enzymes, thereby altering cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions . These binding interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The compound’s ability to modulate enzyme activity is crucial for its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions, which are essential for its biotransformation and elimination from the body . These metabolic processes can affect the compound’s activity and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is important for determining the compound’s bioavailability and its potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, as it may interact with different biomolecules in various subcellular compartments. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
The synthesis of 2-(6-Oxopyridazin-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of ®-(4-Aminophenethyl)(2-hydroxy-2-phenylethyl)carbamic acid tert-butyl ester with 2-(6-oxophthalazin-1(6H)-yl)acetic acid in the presence of N,N-dimethylformamide, triethylamine, HOBT, and EDCI at 50°C for 12 hours . Industrial production methods may vary, but they generally involve similar reaction conditions and reagents to ensure high yield and purity.
Chemical Reactions Analysis
2-(6-Oxopyridazin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: The compound can be hydrolyzed to form carboxylic acids and alcohols using acidic or basic conditions.
Mechanism of Action
The mechanism of action of 2-(6-Oxopyridazin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, pyridazinone derivatives, including this compound, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and antiplatelet activities.
Comparison with Similar Compounds
2-(6-Oxopyridazin-1-yl)acetic acid can be compared with other pyridazinone derivatives, such as:
3-(4-Methylbenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid: This compound has similar structural features but different substituents on the pyridazine ring.
Pyridazine: A simpler compound with two nitrogen atoms at positions 1 and 2 in the ring, but without the keto functionality at position 6.
Pyridazinone: A derivative of pyridazine with a keto group at position 3, exhibiting a wide range of biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5-2-1-3-7-8(5)4-6(10)11/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYLAVOPHWUTBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362843 | |
Record name | (6-Oxopyridazin-1(6H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95209-84-0 | |
Record name | 6-Oxo-1(6H)-pyridazineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95209-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Oxopyridazin-1(6H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-oxo-1,6-dihydropyridazin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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